

# Technical Guide: Physical and Chemical Characteristics of **tert-Butyl N-(2-cyanoethyl)carbamate**

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## Compound of Interest

**Compound Name:** *tert-butyl N-(2-cyanoethyl)carbamate*

**Cat. No.:** B1333693

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## Introduction

**tert-Butyl N-(2-cyanoethyl)carbamate** (CAS No. 53588-95-7) is a chemical intermediate of significant interest in organic synthesis and pharmaceutical development. Its bifunctional nature, incorporating a Boc-protected amine and a cyano group, makes it a versatile building block for the introduction of a protected aminoethyl functionality in more complex molecules. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with generalized experimental protocols for their determination.

## Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **tert-butyl N-(2-cyanoethyl)carbamate** is presented below. This data is essential for its safe handling, storage, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	170.21 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	40-42 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	110 °C at 0.7 mmHg	<a href="#">[2]</a> <a href="#">[3]</a>
Density (Predicted)	1.023 ± 0.06 g/cm <sup>3</sup>	<a href="#">[2]</a>
Flash Point	136.5 °C	<a href="#">[3]</a>
pKa (Predicted)	11.76 ± 0.46	<a href="#">[2]</a>
Purity	Typically ≥95% - 97%	<a href="#">[1]</a>

## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **tert-butyl N-(2-cyanoethyl)carbamate** are not readily available in the public domain. However, the following sections describe generalized and widely accepted methodologies for the determination of its key physical and analytical characteristics.

## Synthesis

A plausible synthetic route for **tert-butyl N-(2-cyanoethyl)carbamate** involves the reaction of 3-aminopropionitrile with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a suitable base.

Materials:

- 3-Aminopropionitrile
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
- A suitable base (e.g., Triethylamine, Sodium bicarbonate)
- Water

- Brine
- Anhydrous magnesium or sodium sulfate

Procedure:

- Dissolve 3-aminopropionitrile in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
- Add the base to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or recrystallization to yield pure **tert-butyl N-(2-cyanoethyl)carbamate**.

## Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR Spectroscopy:
  - Prepare a sample by dissolving 5-10 mg of **tert-butyl N-(2-cyanoethyl)carbamate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
  - Acquire the <sup>1</sup>H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

- Expected signals would include a singlet for the tert-butyl protons, and two triplets for the methylene protons of the cyanoethyl group, along with a broad singlet for the NH proton.

- $^{13}\text{C}$  NMR Spectroscopy:

- Using the same sample, acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Expected signals would include resonances for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the methylene carbons and the nitrile carbon of the cyanoethyl group.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Place a small amount of the solid sample directly onto the ATR crystal of an FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Characteristic absorption bands are expected for the N-H stretch (around 3300  $\text{cm}^{-1}$ ), C-H stretches (around 2900-3000  $\text{cm}^{-1}$ ), the C≡N stretch of the nitrile group (around 2250  $\text{cm}^{-1}$ ), and the C=O stretch of the carbamate (around 1700  $\text{cm}^{-1}$ ).

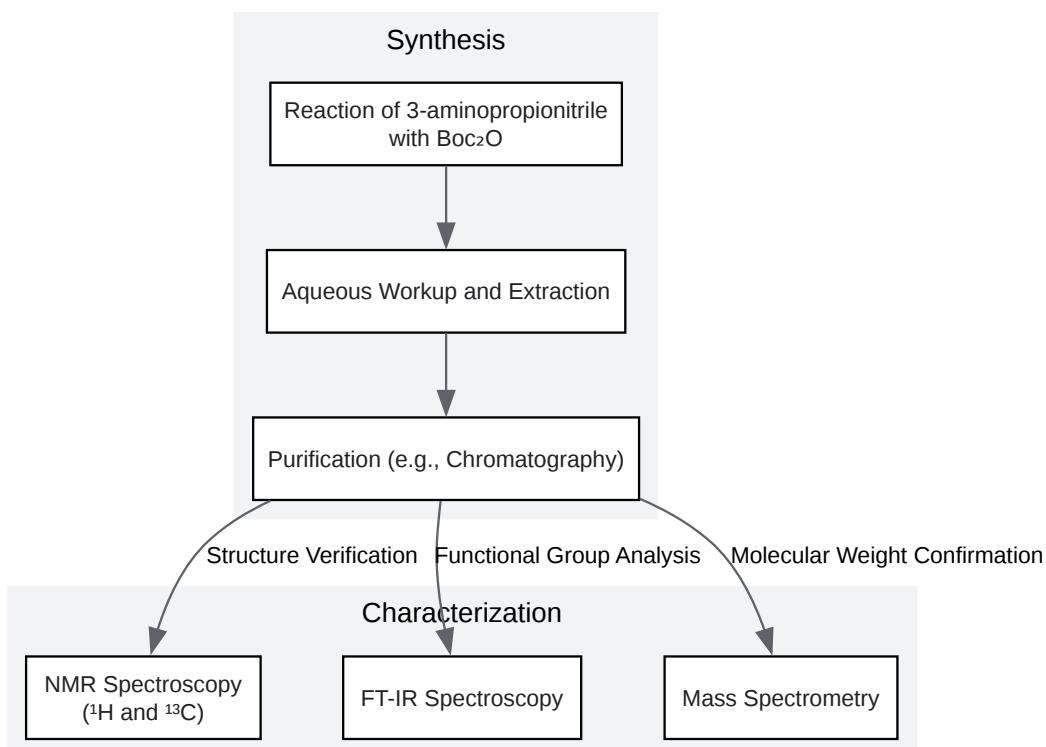
### Mass Spectrometry (MS)

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer, often using electrospray ionization (ESI).
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$  and other potential adducts.

## Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **tert-butyl N-(2-cyanoethyl)carbamate**.

## Workflow for Synthesis and Characterization

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Caption: A generalized workflow for the synthesis and analytical characterization of **tert-butyl N-(2-cyanoethyl)carbamate**.

## Conclusion

This technical guide consolidates the available physical and chemical data for **tert-butyl N-(2-cyanoethyl)carbamate**. While specific experimental protocols for this compound are not widely published, the generalized methodologies provided offer a solid foundation for researchers and scientists to handle, synthesize, and characterize this versatile chemical.

intermediate. The provided data and protocols are intended to support the safe and effective use of **tert-butyl N-(2-cyanoethyl)carbamate** in research and development activities.

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